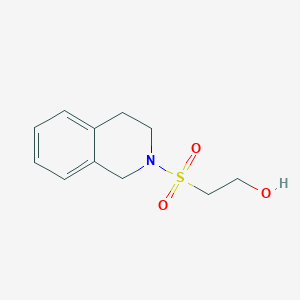
2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol, also known as DISA, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. DISA is a white crystalline powder with a molecular formula of C12H15NO3S and a molecular weight of 253.32 g/mol.
作用机制
The mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol is not fully understood. However, it has been suggested that 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs has been found to be effective in treating neurodegenerative diseases.
Biochemical and physiological effects:
2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol has been found to have significant biochemical and physiological effects. In animal studies, 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol has been shown to reduce inflammation and pain. It has also been found to inhibit the growth of cancer cells. In addition, 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol has been found to improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol in lab experiments is its low toxicity. 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol has been found to be relatively safe, with no significant side effects reported in animal studies. However, one of the limitations of using 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the research on 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol. One area of interest is the development of more efficient synthesis methods for 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol. Another area of interest is the investigation of the potential of 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol as a treatment for other neurodegenerative diseases, such as Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol and its potential side effects in humans.
Conclusion:
In conclusion, 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol has been found to have anti-inflammatory, analgesic, and antitumor properties. It has also been found to be effective in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. While there are limitations to using 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol in lab experiments, its low toxicity and potential therapeutic benefits make it a promising area of research for the future.
合成方法
The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol involves the reaction between 2-aminobenzylamine and sulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is then purified using column chromatography, yielding 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol as a white crystalline powder.
科学研究应用
2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol has been found to have potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been found to be effective in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c13-7-8-16(14,15)12-6-5-10-3-1-2-4-11(10)9-12/h1-4,13H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGJLZVLHGJNBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(4,4,4-Trifluorobutanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7581628.png)
![2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid](/img/structure/B7581630.png)
![Methyl 2-cyclopropyl-2-[[5-(dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B7581634.png)

![2-[4-(Cyclohex-3-en-1-ylsulfamoyl)phenoxy]acetic acid](/img/structure/B7581652.png)
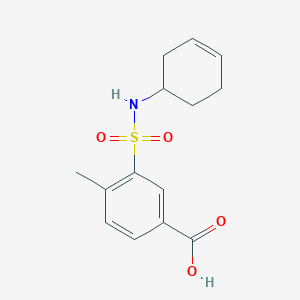
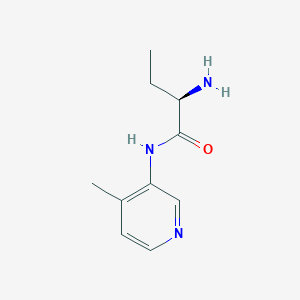
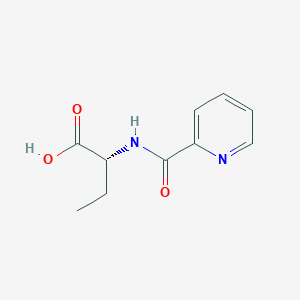
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol](/img/structure/B7581689.png)
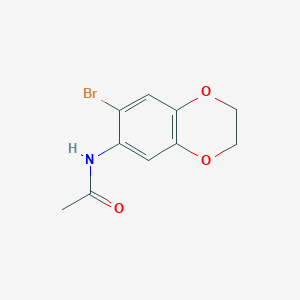
![(2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid](/img/structure/B7581706.png)

![(2R)-2-[(4-cyanobenzoyl)amino]butanoic acid](/img/structure/B7581720.png)
![N-[(2-hydroxycyclopentyl)methyl]oxolane-3-carboxamide](/img/structure/B7581729.png)